2-Bromoethyl 4-(propan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoethyl 4-(propan-2-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a benzoate moiety substituted with a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl 4-(propan-2-yl)benzoate typically involves the esterification of 4-(propan-2-yl)benzoic acid with 2-bromoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method .
Chemical Reactions Analysis
Types of Reactions
2-Bromoethyl 4-(propan-2-yl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzoates.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The propan-2-yl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.
Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: 4-(propan-2-yl)benzyl alcohol.
Oxidation: 4-(propan-2-yl)benzoic acid.
Properties
CAS No. |
6314-95-0 |
---|---|
Molecular Formula |
C12H15BrO2 |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2-bromoethyl 4-propan-2-ylbenzoate |
InChI |
InChI=1S/C12H15BrO2/c1-9(2)10-3-5-11(6-4-10)12(14)15-8-7-13/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
QKVHYNFVGIQQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.